

Spectroscopic Profile of Valeronitrile: A Technical Guide

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Compound of Interest

Compound Name: Valeronitrile

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **valeronitrile** (C_5H_9N), a key chemical intermediate in various synthetic processes. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and structural elucidation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **valeronitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
2.34	Triplet	7.1	2H	H-2 (-CH ₂ -CN)
1.63	Sextet	7.3	2H	H-3 (-CH ₂ -)
1.50	Sextet	7.5	2H	H-4 (-CH ₂ -)
0.96	Triplet	7.4	3H	H-5 (-CH ₃)

¹³C NMR (Carbon-13 NMR) Data[2][3]

Chemical Shift (δ) ppm	Carbon Assignment
119.5	C-1 (-CN)
29.8	C-3
22.0	C-4
17.0	C-2 (-CH ₂ -CN)
13.4	C-5 (-CH ₃)

Infrared (IR) Spectroscopy[4][5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2963	Strong	C-H stretch (alkane)
2938	Strong	C-H stretch (alkane)
2876	Medium	C-H stretch (alkane)
2247	Strong	C \equiv N stretch (nitrile)
1468	Medium	-CH ₂ - bend
1432	Medium	-CH ₂ - bend (adjacent to CN)
1385	Medium	-CH ₃ bend

Mass Spectrometry (MS)[6]

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Proposed Fragment
83	25	$[M]^+$ (Molecular Ion)
54	100	$[M - C_2H_5]^+$
41	85	$[C_3H_5]^+$
27	60	$[C_2H_3]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments performed on **valeronitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **valeronitrile** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, $CDCl_3$, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

1H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse sequence is used to acquire the 1H NMR spectrum.
- Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good

signal-to-noise ratio.

- The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

¹³C NMR Acquisition:

- A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is utilized to acquire the ¹³C NMR spectrum.[4]
- A wider spectral width (e.g., 240 ppm) is set to encompass all carbon signals.
- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
- A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
- Data processing is similar to that of ¹H NMR, with the solvent peak often used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **valeronitrile**, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[5][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[5][7]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition:

- A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. [8] This is used to subtract the absorbance of the background air (CO₂ and H₂O vapor) and the sample holder.
- The prepared sample is placed in the spectrometer's sample compartment.
- The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: A small amount of **valeronitrile** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.

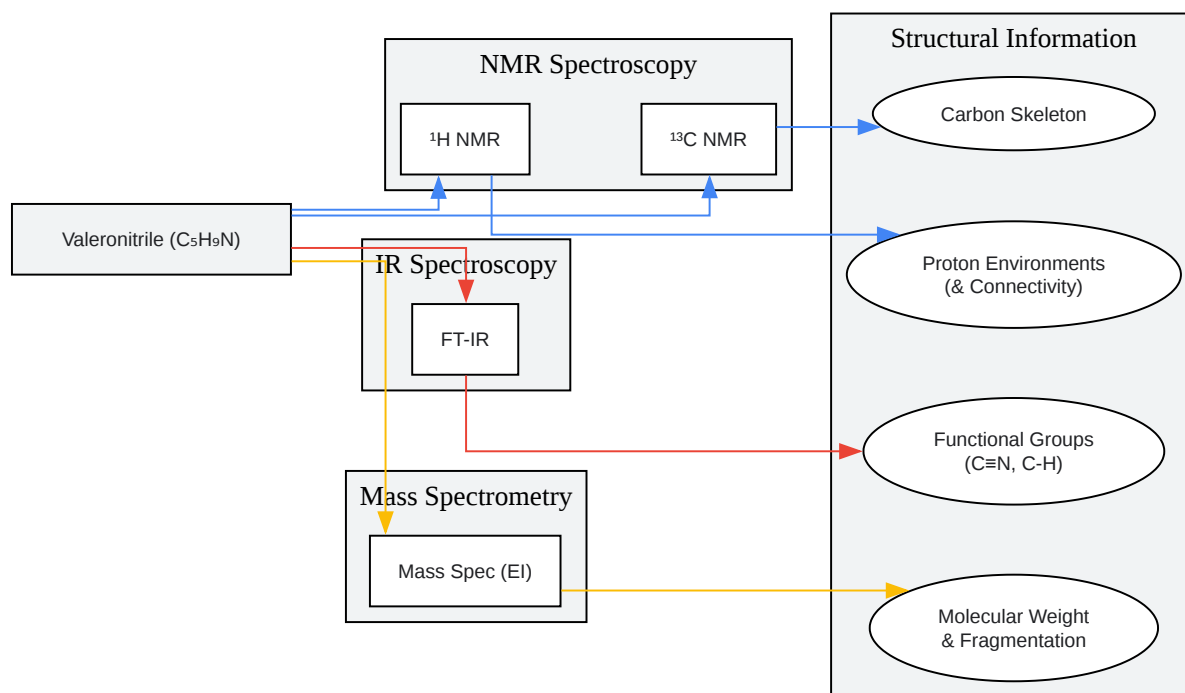
Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules like **valeronitrile**.^{[9][10]} In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M^+).^{[10][11]}

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An ion detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

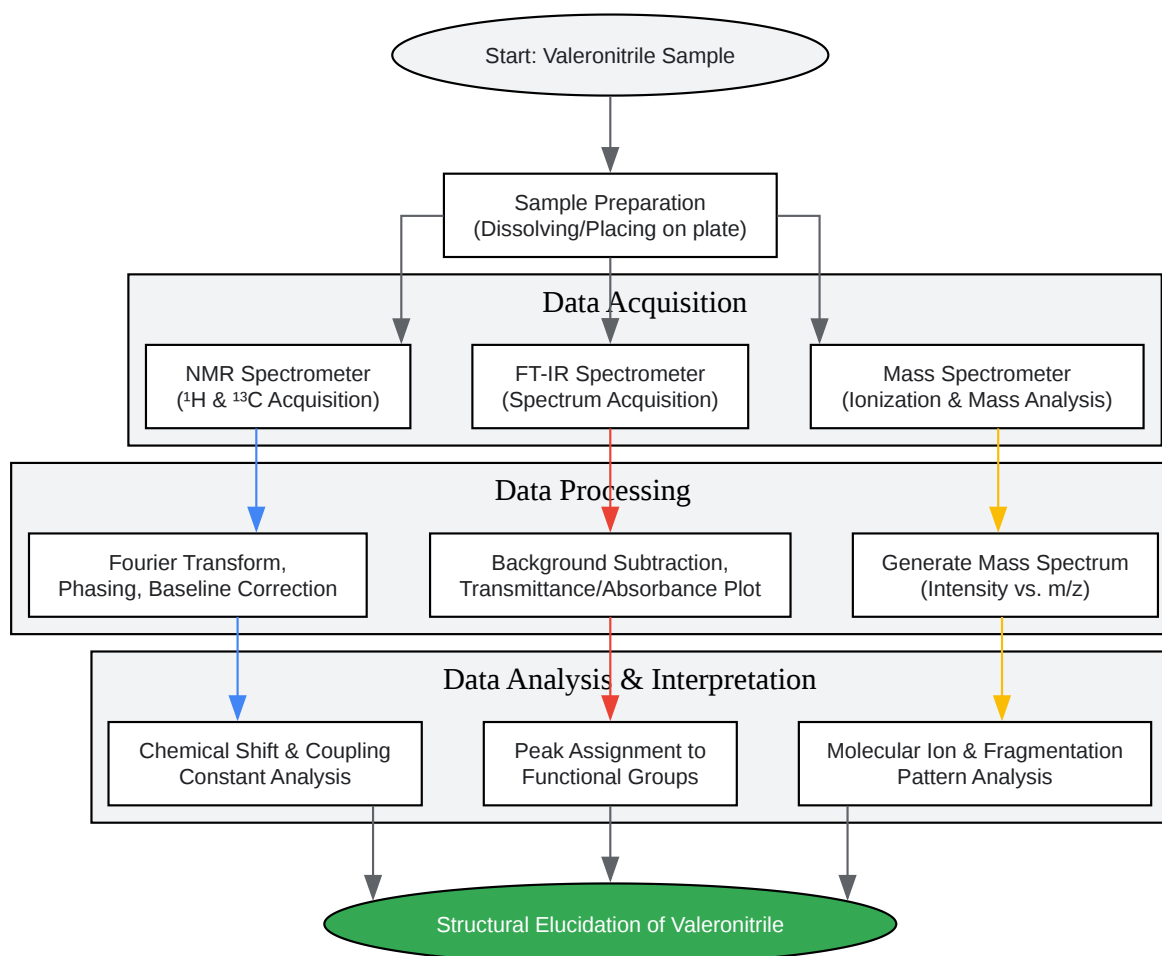
Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of **valeronitrile**.



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Caption: Relationship between spectroscopic techniques and structural information for **valeronitrile**.



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Caption: Generalized experimental workflow for the spectroscopic analysis of **valeronitrile**.

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